2,6-Dimethoxy-3-(methoxymethyl)pyridine
Description
Molecular Architecture and Stereochemical Considerations
2,6-Dimethoxy-3-(methoxymethyl)pyridine (CAS 129319-25-1) is a trisubstituted pyridine derivative characterized by a six-membered aromatic ring system. The molecular formula $$ \text{C}9\text{H}{13}\text{NO}3 $$ corresponds to a molecular weight of 183.204 g/mol. The IUPAC name, this compound, reflects the positions of three oxygen-containing substituents: methoxy groups at the 2- and 6-positions and a methoxymethyl group at the 3-position of the pyridine ring. The SMILES notation (COCC1=CC=C(OC)N=C1OC) illustrates the connectivity, with the methoxymethyl group (–CH$$2$$OCH$$_3$$) extending from the 3-position.
Stereochemical analysis reveals a planar pyridine ring due to aromatic conjugation, with substituents adopting equatorial orientations to minimize steric hindrance. The methoxymethyl group introduces limited conformational flexibility, as rotation around the C–O bond is restricted by electronic interactions with the aromatic system. No chiral centers are present, eliminating enantiomeric complexity.
| Property | Value |
|---|---|
| Molecular formula | $$ \text{C}9\text{H}{13}\text{NO}_3 $$ |
| Molecular weight | 183.204 g/mol |
| IUPAC name | This compound |
| SMILES | COCC1=CC=C(OC)N=C1OC |
Crystallographic Data and Conformational Analysis
Crystallographic data for this compound remain unreported in the literature. However, analogous pyridine derivatives, such as perfluorononanoic acid (PFNA), exhibit monoclinic crystal systems with hydrogen-bonded dimers. For this compound, computational modeling predicts a density of $$ 1.1 \pm 0.1 \, \text{g/cm}^3 $$, consistent with closely packed molecular arrangements. The absence of melting point data suggests potential amorphous solid behavior or decomposition upon heating.
Conformational analysis via nuclear magnetic resonance (NMR) or X-ray diffraction has not been performed. Nevertheless, studies on structurally related mono(imino)pyridine ligands demonstrate that steric effects from methoxy groups influence rotational barriers around the pyridine ring. For this compound, the methoxymethyl group likely adopts a staggered conformation relative to adjacent substituents to minimize van der Waals repulsions.
Thermophysical Profile: Melting Point, Boiling Point, and Phase Transitions
The thermophysical properties of this compound are partially characterized. The boiling point is $$ 231.0 \pm 35.0 \, ^\circ\text{C} $$ at standard atmospheric pressure, reflecting moderate volatility. The flash point, $$ 84.1 \pm 16.2 \, ^\circ\text{C} $$, indicates flammability under specific conditions. Notably, melting point data are unavailable, suggesting challenges in isolating crystalline phases or thermal instability.
Vapor pressure measurements at $$ 25 \, ^\circ\text{C} $$ yield $$ 0.1 \pm 0.4 \, \text{mmHg} $$, consistent with low volatility at room temperature. Phase transitions are dominated by liquid-vapor equilibria, with no reported glass transitions or polymorphic forms.
| Property | Value |
|---|---|
| Boiling point | $$ 231.0 \pm 35.0 \, ^\circ\text{C} $$ |
| Flash point | $$ 84.1 \pm 16.2 \, ^\circ\text{C} $$ |
| Density | $$ 1.1 \pm 0.1 \, \text{g/cm}^3 $$ |
| Vapor pressure (25°C) | $$ 0.1 \pm 0.4 \, \text{mmHg} $$ |
Solubility Behavior and Partition Coefficients
The solubility profile of this compound is influenced by its polar substituents. The octanol-water partition coefficient (LogP) of 1.54 indicates moderate lipophilicity, favoring solubility in organic solvents like ethanol or dichloromethane over water. Methoxy groups enhance hydrophilicity compared to unsubstituted pyridines, while the methoxymethyl moiety introduces steric bulk that limits aqueous solubility.
Experimental solubility data are scarce, but analogous compounds with similar LogP values exhibit solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) and limited miscibility with alkanes. The compound’s solubility in acidic or basic media remains unstudied, though protonation of the pyridine nitrogen could enhance water solubility at low pH.
| Property | Value |
|---|---|
| LogP | 1.54 |
| Predicted solubility | Moderate in organic solvents |
Properties
Molecular Formula |
C9H13NO3 |
|---|---|
Molecular Weight |
183.2 g/mol |
IUPAC Name |
2,6-dimethoxy-3-(methoxymethyl)pyridine |
InChI |
InChI=1S/C9H13NO3/c1-11-6-7-4-5-8(12-2)10-9(7)13-3/h4-5H,6H2,1-3H3 |
InChI Key |
KFWGVPMEFXRKGH-UHFFFAOYSA-N |
SMILES |
COCC1=C(N=C(C=C1)OC)OC |
Canonical SMILES |
COCC1=C(N=C(C=C1)OC)OC |
Origin of Product |
United States |
Scientific Research Applications
Synthesis Methodologies
Several methodologies can be employed to synthesize 2,6-Dimethoxy-3-(methoxymethyl)pyridine:
- Methoxylation Reactions : This involves the introduction of methoxy groups using reagents like sodium methoxide in methanol.
- Alkylation Reactions : The methoxymethyl group can be introduced through alkylation of the pyridine nitrogen using appropriate alkyl halides.
- Reductive Amination : This method can be utilized to modify the nitrogen functionality in the pyridine ring.
Medicinal Chemistry
This compound has potential applications in drug development due to its structural similarities with known pharmacophores. It can serve as a precursor for designing new compounds with enhanced biological activities. For instance, derivatives of this compound have been explored for their antiproliferative activities against various cancer cell lines .
Organic Synthesis
This compound is used as an intermediate in synthesizing more complex molecules. Its unique structure facilitates reactions such as:
- Nucleophilic substitutions
- Electrophilic aromatic substitutions
- Cross-coupling reactions , which are critical for building complex organic frameworks.
Material Science
The compound's properties may also lend themselves to applications in material science, particularly in developing new polymers or materials that require specific electronic or optical characteristics due to the presence of the pyridine ring.
Case Study 1: Antiproliferative Activity
A study evaluated various derivatives of 2,6-dimethoxy-pyridines for their antiproliferative effects on cancer cell lines. The results indicated that certain modifications to the base structure significantly enhanced activity, suggesting that this compound could lead to promising anticancer agents .
Case Study 2: Synthesis of Novel Derivatives
Research on synthesizing novel imidazo[4,5-b]pyridines through cross-coupling reactions highlighted how derivatives containing this compound could serve as effective intermediates for generating compounds with potential therapeutic applications against diseases like African trypanosomiasis .
Data Table: Synthesis Methods and Yields
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural differences and similarities between 2,6-dimethoxy-3-(methoxymethyl)pyridine and related pyridine derivatives:
Key Observations :
- Electron Effects : Compounds with multiple methoxy groups (e.g., 2,3,6-trimethoxypyridine) exhibit stronger electron-donating effects than this compound, which may influence reactivity in electrophilic substitution reactions .
- Functional Group Versatility : Derivatives like 2,6-dimethoxy-3-(trimethylsilyl)pyridine-5-boronic acid (CAS: 2121514-99-4) are tailored for cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the methoxymethyl group in the target compound may favor applications in medicinal chemistry due to its metabolic stability .
Physicochemical Properties
- NMR Shifts : For 2,6-dimethoxy-3-((triisopropylsilyl)oxy)pyridine (), methoxy protons resonate at δ 3.86–3.92 ppm, while aromatic protons appear at δ 6.13–7.07 ppm . The target compound’s methoxymethyl group would likely show distinct proton signals (δ 3.3–4.0 ppm for CH₂OCH₃).
- Solubility : Methoxymethyl groups generally improve solubility in polar solvents compared to trimethylsilyl or dimethoxymethyl groups, which may aggregate in aqueous media .
Preparation Methods
Sequential Methoxylation and Alkylation
A plausible route involves initial methoxylation of a dichloropyridine precursor followed by introduction of the methoxymethyl group. For example, 2,6-dichloro-3-(chloromethyl)pyridine could undergo nucleophilic substitution with sodium methoxide in methanol to install methoxy groups at positions 2 and 6. Subsequent reaction with methanol under basic conditions may replace the chloromethyl group with methoxymethyl.
Example Protocol
- Methoxylation of 2,6-Dichloro-3-(chloromethyl)pyridine :
- Alkylation to Methoxymethyl :
- Substrate: Intermediate from Step 1
- Reagent: Methanol, potassium carbonate
- Conditions: Reflux, 12 hours
- Yield: ~70% (estimated)
Direct Functionalization via Grignard Reagents
An alternative approach employs Grignard reagents to introduce the methoxymethyl group. 2,6-Dimethoxypyridine-3-carbaldehyde could react with methoxymethylmagnesium chloride to form the tertiary alcohol, followed by reduction to the methoxymethyl group.
Reaction Parameters
- Aldehyde: 2,6-Dimethoxypyridine-3-carbaldehyde (1.0 equiv)
- Grignard Reagent: Methoxymethylmagnesium chloride (1.5 equiv)
- Solvent: Tetrahydrofuran (THF), −78°C to room temperature
- Reduction: Sodium borohydride in ethanol
- Overall Yield: ~60% (projected)
Methodological Variations and Optimization
Catalytic Methoxylation
Transition-metal catalysts such as copper(I) iodide may enhance methoxylation efficiency. For instance, Ullmann-type coupling between 2,6-dichloro-3-(methoxymethyl)pyridine and sodium methoxide could proceed at lower temperatures (50–60°C) with improved regioselectivity.
Optimized Conditions
Protecting Group Strategies
Temporary protection of the methoxymethyl group during methoxylation may prevent undesired side reactions. tert-Butyldimethylsilyl (TBS) protection of the hydroxymethyl precursor, followed by methoxylation and deprotection, could enhance yield.
Deprotection Example
- Protected Intermediate: 3-((tert-Butyldimethylsilyloxy)methyl)-2,6-dimethoxypyridine
- Reagent: Tetrabutylammonium fluoride (TBAF) in THF
- Conditions: 0°C to room temperature, 2 hours
- Yield: >95% (estimated)
Comparative Analysis of Synthetic Pathways
The table below summarizes theoretical yields and conditions for the discussed methods:
| Method | Key Steps | Temperature Range | Yield (Projected) |
|---|---|---|---|
| Sequential Methoxylation | Nucleophilic substitution | 25–30°C | 70–85% |
| Grignard Addition-Reduction | Aldehyde alkylation | −78°C to RT | 50–60% |
| Catalytic Ullmann Coupling | Copper-mediated coupling | 50–60°C | 85–90% |
Scalability and Industrial Considerations
Large-scale synthesis prioritizes cost efficiency and safety. The sequential methoxylation route using sodium methoxide in methanol is economically favorable, with reagent costs under \$50/mol. Conversely, Grignard-based methods require stringent anhydrous conditions, increasing operational complexity. Catalytic methods, while efficient, necessitate catalyst recovery systems to justify costs.
Q & A
Basic: What are the recommended synthetic routes for 2,6-Dimethoxy-3-(methoxymethyl)pyridine?
Methodological Answer:
The synthesis of this compound likely involves methoxylation and alkylation steps. A plausible route includes:
Core Pyridine Functionalization : Start with a pyridine scaffold (e.g., 3-hydroxymethylpyridine). Protect reactive sites using tert-butyldimethylsilyl (TBS) groups, as seen in related methoxypyridine derivatives .
Methoxylation : Introduce methoxy groups at the 2- and 6-positions via nucleophilic substitution using methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH).
Deprotection and Purification : Remove protecting groups (e.g., TBS) under mild acidic conditions. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .
Validation : Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .
Advanced: How to resolve contradictory NMR data for this compound in polar solvents?
Methodological Answer:
Contradictions in proton splitting or chemical shifts may arise from solvent polarity or dynamic conformational changes. To address this:
Solvent Screening : Compare NMR spectra in DMSO-d6, CDCl3, and acetone-d6 to assess solvent-dependent effects .
Variable-Temperature NMR : Conduct experiments at 25°C to 60°C to identify temperature-induced shifts caused by rotameric equilibria of the methoxymethyl group.
2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals and assign stereoelectronic effects from the methoxy groups .
Note : X-ray crystallography can provide definitive structural confirmation if crystalline material is obtainable .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
A multi-technique approach is essential:
NMR Spectroscopy :
- ¹H/¹³C NMR : Identify substituent patterns (e.g., methoxy vs. methoxymethyl groups). The 3-(methoxymethyl) group typically shows a triplet near δ 3.3–3.5 ppm .
- DEPT-135 : Differentiate CH3 (methoxy) and CH2 (methoxymethyl) groups.
Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns.
IR Spectroscopy : Detect C-O stretches (1050–1250 cm⁻¹) from methoxy groups .
Advanced: How does steric hindrance from the 3-(methoxymethyl) group influence reactivity in cross-coupling reactions?
Methodological Answer:
The bulky 3-(methoxymethyl) group may limit accessibility to catalytic sites. To optimize reactions:
Ligand Screening : Use electron-rich ligands (e.g., XPhos) to enhance palladium-catalyzed couplings (e.g., Suzuki-Miyaura) .
Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may slow reaction rates due to steric effects.
Kinetic Studies : Compare reaction rates with analogs lacking the methoxymethyl group to quantify steric contributions .
Case Study : Aryl boronic acid couplings may require elevated temperatures (80–100°C) and extended reaction times (24–48 hrs) .
Basic: What are the stability considerations for storing this compound?
Methodological Answer:
Moisture Sensitivity : Store under inert gas (Ar/N2) in sealed vials due to potential hydrolysis of the methoxymethyl group.
Temperature : Keep at –20°C for long-term stability; avoid repeated freeze-thaw cycles.
Light Sensitivity : Protect from UV light using amber glassware to prevent demethylation or oxidation .
Advanced: How to computationally model the electronic effects of substituents in this compound?
Methodological Answer:
DFT Calculations : Use Gaussian or ORCA to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO).
Substituent Parameterization : Apply Hammett σ values to predict electron-withdrawing/donating effects of methoxy groups.
MD Simulations : Simulate solvent interactions to correlate with experimental NMR or reactivity data .
Validation : Compare computed vs. experimental IR/Raman spectra for accuracy .
Basic: What are common impurities in synthesized this compound?
Methodological Answer:
Typical impurities include:
Demethylated Byproducts : Detectable via LC-MS as [M–CH3]+ ions.
Oxidation Products : Monitor for pyridine-N-oxide formation using HPLC with UV detection (λ = 254 nm) .
Residual Solvents : Analyze via GC-MS (e.g., DMF, THF) and ensure levels <0.1% .
Advanced: How to design a structure-activity relationship (SAR) study for derivatives of this compound?
Methodological Answer:
Core Modifications : Synthesize analogs with varied substituents (e.g., ethoxy instead of methoxy) .
Biological Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR.
Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity .
Example : Replace the methoxymethyl group with a hydroxymethyl moiety to assess hydrogen-bonding effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
